3-isopropylisoxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

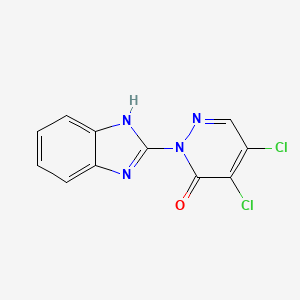

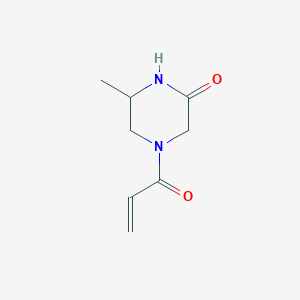

“3-isopropylisoxazol-5(4H)-one” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of sodium hydroxide and hydroxylamine hydrochloride in water at temperatures ranging from 0 to 50 degrees Celsius for a duration of 2.5 hours . The resulting solution is then poured into a solution of crude 3-oxo-4-methylpentanenitrile while stirring . The reaction mixture is heated at 50° C for 2.5 hours to produce a less dense yellow oil .Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The InChI code for this compound is 1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 239.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.6±3.0 kJ/mol and a flash point of 98.6±21.8 °C . The compound has a molar refractivity of 35.1±0.3 cm3 and a molar volume of 117.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis Techniques : 3-Isopropylisoxazol-5(4H)-one derivatives can be efficiently synthesized through various methods. For instance, a study demonstrated the successful synthesis of 4-Arylmethylidene-3-isopropylisoxazol-5-ones using ultrasonic irradiation, providing a simple and effective approach for the production of these compounds in good yields (Ablajan & Xiamuxi, 2012).

Corrosion Inhibition : Research has explored the use of certain isoxazol derivatives for corrosion inhibition in metals. While not directly about this compound, this research highlights the potential for similar compounds to play a role in industrial applications like protecting metals from corrosion (Bentiss et al., 2007).

Antioxidant Properties : Various derivatives of isoxazol, including compounds similar to this compound, have been studied for their antioxidant activities. This suggests a potential area of application for this compound in health and medicine (Yüksek et al., 2008).

Pharmaceutical and Agrochemical Properties : Isoxazole derivatives, a category to which this compound belongs, have been found in bioactive molecules with pharmaceutical and agrochemical properties. Their multicomponent reactions have been explored for efficient synthesis, indicating their potential in these industries (Sampaio et al., 2023).

Safety and Environmental Concerns

- Improvement in Safety and Green Process Development : Studies have shown that the use of certain isoxazol derivatives can bring improvements in safety for chemical reactions and facilitate green process development. This indicates the potential for this compound in developing safer and more environmentally friendly chemical processes (Park et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-propan-2-yl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOSWXTUREPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2444254.png)

![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)

![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)

![5,5-Dimethyl-5,6,8,9,10,11-hexahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2444265.png)

![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)

![1-(prop-2-yn-1-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2444272.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2444273.png)

![3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2444274.png)